molecular formula C13H14F3NO2 B13119429 Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13119429
M. Wt: 273.25 g/mol
InChI Key: MPWOAFGKDMKTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of trifluoromethylated isoquinolines. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance . This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolines or esters.

Scientific Research Applications

Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, potentially leading to increased biological activity . The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Trifluoromethylated Isoquinolines: Other isoquinolines with trifluoromethyl groups.

Uniqueness

Ethyl6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific combination of the trifluoromethyl group and the isoquinoline core, which can result in distinct pharmacological and chemical properties compared to other trifluoromethylated compounds .

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-2-19-12(18)11-6-9-5-10(13(14,15)16)4-3-8(9)7-17-11/h3-5,11,17H,2,6-7H2,1H3

InChI Key

MPWOAFGKDMKTBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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